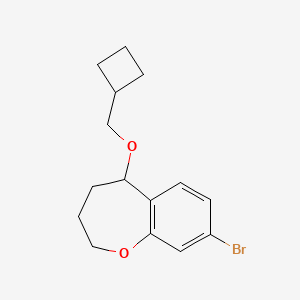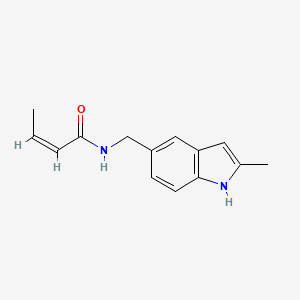![molecular formula C16H12N2O2S B2417899 4-アセチル-N-(ベンゾ[d]チアゾール-6-イル)ベンゾアミド CAS No. 923069-73-2](/img/structure/B2417899.png)
4-アセチル-N-(ベンゾ[d]チアゾール-6-イル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
科学的研究の応用
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications in oncology.
Industry: It is used in the development of dyes, fungicides, and other industrial chemicals
作用機序
Target of Action
The primary targets of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide interacts with its targets by inhibiting their activity . It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .
Biochemical Pathways
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide affects several biochemical pathways. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling . The inhibition of MAO-B results in increased dopamine levels, affecting dopaminergic signaling . Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which can influence their absorption and distribution.
Result of Action
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide leads to increased levels of acetylcholine and dopamine, respectively . This can enhance cognitive performance and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s . Furthermore, the prevention of beta-amyloid plaque formation could potentially slow the progression of Alzheimer’s disease .
準備方法
The synthesis of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar compounds to 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide lies in its specific acetyl and benzamide groups, which contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
4-acetyl-N-(1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-2-4-12(5-3-11)16(20)18-13-6-7-14-15(8-13)21-9-17-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHQSKLLCYUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
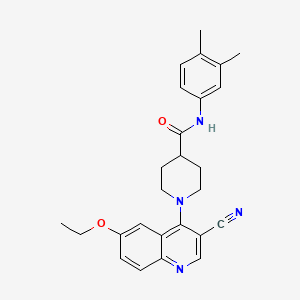
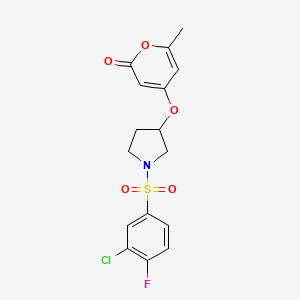
![2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2417819.png)
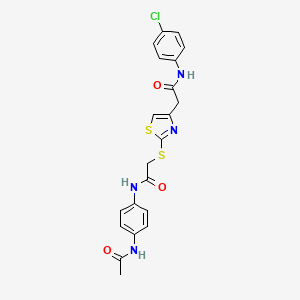
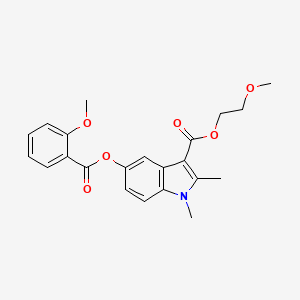
![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
